Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyridine ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate typically involves the condensation of a thiophene derivative with a pyridine derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes share structural similarities.
Pyridine Derivatives: Compounds such as 3-hydroxypyridine and 5-hydroxypyridine are structurally related.
Uniqueness
Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)10-3-8(6-16-10)7-2-9(13)5-12-4-7/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRQOHUDLBWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682984 |
Source
|
Record name | Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-48-8 |
Source
|
Record name | Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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